ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate
Description
Ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate is a heterocyclic enamino ester characterized by a conjugated prop-2-enoate backbone substituted with a cyano group and a 1,2,4-triazole ring. The compound’s planar geometry and hydrogen-bonding capabilities (via the triazole NH and cyano groups) contribute to its crystallinity and intermolecular interactions .
Properties
IUPAC Name |
ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-2-15-7(14)6(3-9)4-10-8-11-5-12-13-8/h4-5H,2H2,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPUPEZXSPROOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC=NN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 1H-1,2,4-triazole-5-amine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base such as sodium ethoxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can be substituted by nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization to form heterocyclic compounds.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under basic or neutral conditions.
Cyclization: Catalysts such as acids or bases can be used to promote cyclization reactions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Nucleophilic substitution: Substituted cyanoacrylate derivatives.
Cyclization: Heterocyclic compounds containing triazole and other ring systems.
Hydrolysis: Carboxylic acids and triazole derivatives.
Scientific Research Applications
Ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Materials Science: The compound can be used in the development of new materials with unique properties, such as adhesives and coatings.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and other complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The cyano group can also participate in interactions with nucleophiles, affecting the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate is compared to structurally related compounds, focusing on substituent effects, synthesis pathways, and thermodynamic or functional behaviors.
Structural Analogues with Pyrazole and Thiophene Substituents
Compounds such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and 5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) share the enamino ester core but differ in substituents. For example:
- 7a replaces the triazole with a thiophene ring, enhancing π-conjugation but reducing hydrogen-bonding capacity.
- 7b incorporates a thiophene-carboxylate group, increasing solubility in polar solvents compared to the triazole derivative .
Furan-Substituted Prop-2-enoate Derivatives
Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate derivatives (e.g., I and II in RCCT-2024) exhibit thermodynamic behaviors distinct from the triazole analogue:
- Compound I (2-cyano-3-[4-(4-methylphenyl)-2-furan] acrylic acid ethyl ester) shows higher thermal stability in the crystalline phase, with heat capacities ranging from 78–370 K .
- Compound II (2-cyano-3-[5-(2-nitrophenyl)-2-furan] acrylic acid ethyl ester) demonstrates stronger intermolecular interactions due to nitro-group polarity, leading to lower volatility in the gas phase compared to the triazole derivative .
Fluorinated Prop-2-enoate Esters
Perfluorinated compounds like [66008-69-3] (heptadecafluorononylsulfonyl-methylamino ethyl prop-2-enoate) prioritize hydrophobicity and chemical resistance due to fluorinated side chains. These contrast sharply with the triazole compound’s polar, hydrogen-bonding profile, limiting their overlap in applications (e.g., industrial coatings vs. pharmaceuticals) .
Research Findings and Implications
- Synthetic Flexibility : The triazole derivative’s synthesis (via dioxane/triethylamine-mediated condensation) aligns with methods for analogues like 7a and 11b , but its yield and purity depend critically on the steric and electronic effects of the triazole ring .
- Thermodynamic Behavior : Compared to furan derivatives, the triazole compound likely exhibits intermediate thermal stability, balancing aromatic stabilization (triazole) with weaker π-stacking (vs. furan’s planar geometry) .
- Functional Applications: The triazole’s hydrogen-bonding capacity (NH and cyano groups) suggests utility in crystal engineering or as a kinase inhibitor scaffold, whereas fluorinated analogues excel in non-polar environments .
Biological Activity
Ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate is a compound belonging to the class of cyanoacrylate derivatives, characterized by its unique triazole structure. This compound has garnered interest due to its potential biological activities, particularly in neuroprotection and anti-inflammatory responses.
The biological activity of this compound is primarily mediated through its interaction with specific proteins and pathways:
Targets:
- ATF4 and NF-kB Proteins: These proteins are crucial in cellular stress responses and inflammation.
Mode of Action:
The compound forms a C-N bond between the nitrogen of the amino group and the carbonyl carbon. This interaction is accompanied by proton transfer from nitrogen N1 to the oxygen of the C=O bond, which enhances its biological efficacy.
Biochemical Pathways:
this compound inhibits:
- Endoplasmic Reticulum (ER) Stress
- Apoptosis
- NF-kB Inflammatory Pathway
These actions lead to a significant reduction in pro-inflammatory markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated human microglial cells.
The compound exhibits various biochemical properties that suggest its interaction with multiple enzymes and proteins:
Cellular Effects:
While specific cellular effects are not extensively documented for this compound, related triazole derivatives have demonstrated significant alterations in cellular processes, indicating potential cytotoxicity or therapeutic effects depending on concentration.
Dosage Effects in Animal Models
Research indicates that similar triazole derivatives can exhibit toxic effects at high doses. Therefore, understanding dosage is crucial for both therapeutic applications and safety assessments.
Synthetic Routes
This compound is synthesized through the reaction of ethyl cyanoacetate with 1H-1,2,4-triazole-5-amines under basic conditions. The synthesis typically involves:
- Solvent: Ethanol or methanol
- Base: Sodium ethoxide or potassium carbonate
- Conditions: Reflux for several hours to ensure complete conversion.
Industrial Production
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters such as temperature and pressure.
Chemical Reactions Analysis
This compound can undergo several chemical reactions:
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Cyano group can be substituted by amines or thiols. |
| Cyclization | Can form heterocyclic compounds through intramolecular cyclization. |
| Hydrolysis | Ester group can be hydrolyzed to form carboxylic acids. |
Common Reagents:
Reagents used include primary or secondary amines for nucleophilic substitution and acids or bases for cyclization reactions.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry:
It serves as a building block for synthesizing pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Materials Science:
The compound is utilized in developing new materials with unique properties such as adhesives and coatings.
Organic Synthesis:
It acts as an intermediate in synthesizing various heterocyclic compounds and other complex molecules.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling reactions between cyanoacrylate esters and triazole derivatives. For example, analogous triazole-containing compounds are synthesized via nucleophilic substitution or condensation reactions under controlled pH and temperature (e.g., 60–80°C) to prevent side reactions .
- Optimization : Use statistical experimental design (e.g., factorial design) to identify critical parameters like solvent polarity, catalyst loading, and reaction time. Chromatographic monitoring (TLC/HPLC) ensures reaction completion .
| Key Parameters | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at 70°C |
| Solvent | DMF or THF | DMF improves solubility |
| Reaction Time | 6–12 hours | Prolonged time reduces byproducts |
Q. How can the structure and purity of this compound be confirmed?
- Analytical Techniques :
- NMR Spectroscopy : Confirm functional groups (e.g., cyano, triazole) via characteristic shifts: δ 8–9 ppm for triazole protons, δ 4.2–4.4 ppm for ethyl ester .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 264.2) .
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
Q. What safety protocols are essential when handling this compound?
- PPE : Full chemical-resistant suits and gloves (nitrile or neoprene) to prevent dermal exposure .
- Respiratory Protection : Use NIOSH-certified P95 respirators for particulate filtration; OV/AG/P99 filters for vapor protection .
- Waste Management : Avoid drainage disposal; neutralize with activated carbon before incineration .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Approach :
-
Quantum Chemical Calculations : Predict reactivity using density functional theory (DFT) to model electron distribution at the triazole-cyano interface .
-
Molecular Docking : Screen derivatives against target enzymes (e.g., cyclooxygenase-2) to prioritize candidates with high binding affinity .
- Case Study : Derivatives with electron-withdrawing groups on the triazole ring showed 30% higher inhibitory activity in silico .
Derivative Binding Energy (kcal/mol) Target Enzyme Parent Compound -7.2 COX-2 Nitro-substituted -9.5 COX-2
Q. How can contradictory data in reaction yields or bioactivity be resolved?
- Root Cause Analysis :
- Experimental Variability : Replicate reactions under identical conditions (≥3 trials) to assess reproducibility .
- Impurity Interference : Use preparative HPLC to isolate pure fractions and retest bioactivity .
Q. What strategies optimize the compound’s stability under varying pH and temperature?
- Stability Studies :
-
pH Stability : Use buffered solutions (pH 2–10) and monitor degradation via UV-Vis spectroscopy. The compound is stable at pH 4–7 but hydrolyzes rapidly in alkaline conditions .
-
Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at 150°C .
Condition Degradation Rate (k, h⁻¹) Half-Life (t₁/₂) pH 2.0 0.05 13.9 hours pH 9.0 0.35 2.0 hours
Q. How does the compound interact with biological membranes, and what are the implications for drug delivery?
- Lipophilicity : LogP = 2.8 (calculated via HPLC), indicating moderate membrane permeability .
- Transport Studies : Use Caco-2 cell monolayers to assess apical-to-basolateral flux. The compound’s cyano group reduces efflux pump interaction, enhancing bioavailability .
Methodological Guidelines
- Experimental Design : Prioritize factorial design over one-variable-at-a-time (OVAT) to capture interaction effects .
- Data Validation : Cross-validate spectroscopic results with orthogonal methods (e.g., IR + NMR) to confirm functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
